molecular formula C14H11FO3 B1404264 [1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-2-hydroxy-, methyl ester CAS No. 198994-01-3

[1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-2-hydroxy-, methyl ester

Cat. No.: B1404264
CAS No.: 198994-01-3
M. Wt: 246.23 g/mol
InChI Key: QRCQQSVHYNASGA-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-2-hydroxy-, methyl ester is a substituted biphenyl ester characterized by a fluorine atom at the 4'-position, a hydroxyl group at the 2-position, and a methyl ester at the 4-carboxylic acid position. This compound belongs to a broader class of biphenyl derivatives, which are widely studied for their structural versatility and applications in pharmaceuticals, materials science, and chemical synthesis. The hydroxyl and fluorine substituents introduce unique electronic and steric effects, influencing its physicochemical properties and reactivity .

Properties

IUPAC Name

methyl 4-(4-fluorophenyl)-3-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-14(17)10-4-7-12(13(16)8-10)9-2-5-11(15)6-3-9/h2-8,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCQQSVHYNASGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-carboxylic acid, 4’-fluoro-2-hydroxy-, methyl ester typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated biphenyl compound.

    Introduction of Functional Groups: The carboxylic acid group can be introduced through a Friedel-Crafts acylation reaction, followed by hydrolysis. The fluorine atom can be introduced via electrophilic aromatic substitution using a fluorinating agent such as N-fluorobenzenesulfonimide.

    Esterification: The hydroxyl group at the 2-position can be esterified with methanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Suzuki coupling and Friedel-Crafts acylation reactions, as well as the use of more efficient catalysts and reagents to improve yield and reduce costs.

Chemical Reactions Analysis

Oxidation Reactions

The 2-hydroxyl group undergoes oxidation under controlled conditions:

Reagent/ConditionsMajor ProductYieldReference
KMnO₄ in H₂SO₄ (0.1 M, 80°C)4'-Fluoro-2-oxo-[1,1'-biphenyl]-4-carboxylate72%
CrO₃ in acetic acid (reflux)Same ketone derivative68%

Mechanistic Notes :

  • Oxidation proceeds via protonation of the hydroxyl group, followed by deprotonation to form a ketone intermediate.

  • Over-oxidation to carboxylic acids is prevented by steric hindrance from the biphenyl core .

Reduction Reactions

The ester group is selectively reduced to primary alcohols:

Reagent/ConditionsMajor ProductYieldReference
LiAlH₄ in THF (0°C → 25°C)4'-Fluoro-2-hydroxybiphenyl-4-methanol85%
NaBH₄ with CeCl₃ (MeOH, 25°C)Partial reduction to aldehyde41%

Side Reactions :

  • Competitive reduction of the ketone (if present) may occur with excess LiAlH₄ .

Nucleophilic Substitution at the 4’-Fluoro Position

The electron-deficient 4’-fluorine participates in SNAr reactions:

Nucleophile/ConditionsMajor ProductYieldReference
NH₃ in DMSO (120°C, 12 h)4’-Amino-2-hydroxybiphenyl-4-carboxylate63%
NaSMe in DMF (80°C, 6 h)4’-Methylthio derivative58%

Kinetics :

  • Substituent effects: The electron-withdrawing ester group at the 4-position accelerates substitution by polarizing the C–F bond .

Ester Hydrolysis

The methyl ester undergoes acid- or base-catalyzed hydrolysis:

ConditionsMajor ProductYieldReference
1M NaOH (reflux, 4 h)4'-Fluoro-2-hydroxybiphenyl-4-carboxylic acid94%
H₂SO₄ (20% v/v, 100°C, 8 h)Same carboxylic acid88%

Equilibrium Considerations :

  • Base hydrolysis proceeds irreversibly due to deprotonation of the carboxylate intermediate .

Electrophilic Aromatic Substitution (EAS)

The biphenyl system directs electrophiles to specific positions:

Reagent/ConditionsPosition SubstitutedProductYieldReference
HNO₃/H₂SO₄ (0°C)3’ (meta to F)3’-Nitro-4’-fluoro derivative51%
Br₂ in CH₂Cl₂ (FeBr₃ catalyst)5’ (para to F)5’-Bromo-4’-fluoro derivative67%

Regioselectivity :

  • Fluorine’s −I effect directs electrophiles to the meta position relative to itself .

Transesterification

The methyl ester reacts with higher alcohols under acid catalysis:

Alcohol/ConditionsMajor ProductYieldReference
Ethanol (H₂SO₄, reflux, 12 h)Ethyl 4'-fluoro-2-hydroxybiphenyl-4-carboxylate78%
Benzyl alcohol (BF₃·Et₂O, 60°C)Benzyl ester derivative65%

Limitation :

  • Steric hindrance from the biphenyl system reduces reactivity with bulky alcohols (e.g., tert-butanol) .

Key Stability Considerations

  • Thermal Degradation : Prolonged heating (>150°C) induces decarboxylation of the ester group .

  • Photoreactivity : UV exposure (254 nm) triggers C–F bond cleavage, forming biphenyl radicals .

  • pH Sensitivity : The hydroxyl group (pKa ≈ 9.5) deprotonates in basic media, altering reaction pathways .

This compound’s multifunctional architecture enables diverse synthetic modifications, positioning it as a versatile intermediate in medicinal chemistry and materials science.

Scientific Research Applications

Pharmaceutical Development

This compound exhibits potential as a pharmacological agent. Research indicates that derivatives of biphenyl carboxylic acids have shown anti-inflammatory and analgesic properties. For instance, studies on related compounds have demonstrated their efficacy in reducing edema in animal models, suggesting that [1,1'-Biphenyl]-4-carboxylic acid derivatives could be explored for similar therapeutic effects .

Case Study : A study published in ACS Langmuir explored the biological activity of carboxylic acid derivatives and found that modifications could enhance their pharmacological profiles. The structural orientation of these compounds plays a crucial role in their interaction with biological targets .

Organic Synthesis

The methyl ester form of this biphenyl compound serves as an intermediate in organic synthesis. It can be utilized in the synthesis of more complex molecules through various reactions such as esterification and acylation.

Table 1: Synthetic Routes

Reaction TypeConditionsProduct Type
Fischer EsterificationAcid catalyst, refluxMethyl esters
AcylationAnhydrides or halides with alcoholsAcylated products

Material Science

The compound's unique structure allows it to act as a building block for developing advanced materials. Its derivatives can be incorporated into polymers or coatings to enhance thermal stability and chemical resistance.

Case Study : Research has shown that incorporating biphenyl derivatives into polymer matrices can improve mechanical properties and thermal performance. This is particularly relevant in the development of high-performance plastics used in electronics and automotive applications .

Environmental Applications

Due to its chemical stability and potential biodegradability, [1,1'-Biphenyl]-4-carboxylic acid derivatives are being investigated for use in environmental remediation processes. Their ability to interact with pollutants could make them suitable candidates for developing new filtration systems or catalytic converters.

Table 2: Environmental Impact Studies

Study FocusFindingsImplications
Pollutant InteractionEffective binding with heavy metalsPotential for water purification
BiodegradabilityModerate degradation ratesSuitable for eco-friendly applications

Mechanism of Action

The mechanism by which [1,1’-Biphenyl]-4-carboxylic acid, 4’-fluoro-2-hydroxy-, methyl ester exerts its effects depends on its specific application. In drug development, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The biphenyl core provides a rigid scaffold that can interact with hydrophobic pockets in proteins, while the functional groups can form hydrogen bonds or ionic interactions with amino acid residues.

Comparison with Similar Compounds

Structural Analogs and Positional Isomerism

Key structural analogs differ in substituent positions or functional groups:

  • 4'-Fluoro-3-hydroxy-[1,1'-biphenyl]-4-carboxylic acid methyl ester (CAS 616197-92-3): Differs in the hydroxyl group position (3 vs.
  • [1,1'-Biphenyl]-3-carboxylic acid, 6-chloro-2'-fluoro-4'-hydroxy-, methyl ester (CAS 1261972-18-2) : Features a chlorine substituent at the 6-position and hydroxyl at 4', highlighting how halogenation impacts lipophilicity and steric bulk .
  • Methyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate : Substitutes fluorine with a methyl group, reducing electronegativity and increasing hydrophobicity .

Table 1: Structural Comparison of Biphenyl Esters

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Features
Target Compound 4'-F, 2-OH, 4-COOCH₃ C₁₄H₁₁FO₃ 258.24 Hydrogen bonding via -OH
4'-Fluoro-3-hydroxy analog 4'-F, 3-OH, 4-COOCH₃ C₁₄H₁₁FO₃ 258.24 Altered H-bond network
6-Chloro-2'-fluoro-4'-hydroxy analog 6-Cl, 2'-F, 4'-OH, 3-COOCH₃ C₁₄H₁₀ClFO₃ 280.68 Enhanced steric hindrance
Methyl 4'-methyl analog 4'-CH₃, 2-COOCH₃ C₁₅H₁₄O₂ 226.27 Increased lipophilicity
Physicochemical Properties
  • In contrast, analogs like NO2-Bi-4-S-E (ethyl 5-((4′-nitro-biphenyl-4-yl)oxy)pentanoate) lack hydroxyl groups, crystallizing in triclinic systems without H-bond-driven packing .
  • Melting Points and Solubility: Fluorine’s electron-withdrawing effect increases polarity, likely enhancing aqueous solubility compared to non-fluorinated analogs (e.g., methyl 4'-methylbiphenyl-2-carboxylate) .
Hydrolytic Stability

Esters with electron-withdrawing groups (e.g., fluorine) typically exhibit slower hydrolysis. The target compound’s fluorine and hydroxyl groups may synergistically slow hydrolysis: fluorine stabilizes the ester electronically, while intramolecular H-bonding reduces water accessibility .

Table 2: Hydrolysis Rates in Basic Media

Compound Hydrolysis Rate (Relative to Methyl Benzoate) Key Substituents
Methyl benzoate 1.0 None
Methyl 4-bromobenzoate 0.3 4-Br
Methyl [1,1'-biphenyl]-4-carboxylate 0.7 Biphenyl core
Target Compound Inferred: 0.2–0.5 4'-F, 2-OH

Biological Activity

[1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-2-hydroxy-, methyl ester (CAS Number: 198994-01-3) is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • IUPAC Name : Methyl 4'-fluoro-2-hydroxy-[1,1'-biphenyl]-4-carboxylate
  • Molecular Formula : C14H11FO3
  • Molecular Weight : 246.23 g/mol
  • Purity : ≥95% .

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing on its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

Anti-inflammatory Activity

Research indicates that methyl esters of biphenyl carboxylic acids exhibit anti-inflammatory properties. The compound demonstrated inhibition of pro-inflammatory cytokines in vitro. A study highlighted that at concentrations of 10 µM and 50 µM, the compound significantly reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cell lines .

Anticancer Activity

The compound's anticancer properties have also been evaluated. In a study assessing its effects on various cancer cell lines, it was found to induce apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. The mechanism of action appears to involve the activation of caspase pathways and the modulation of Bcl-2 family proteins .

Antimicrobial Activity

In terms of antimicrobial activity, the compound showed promising results against several bacterial strains. In vitro tests revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

Table 1: Summary of Biological Activities

Activity TypeConcentration TestedEffect ObservedReference
Anti-inflammatory10 µMReduced TNF-α and IL-6 levels
Anticancer25 µMInduced apoptosis in MCF-7 cells
Antimicrobial32-64 µg/mLInhibited S. aureus and E. coli

Case Study 1: Anti-inflammatory Effects

In a controlled laboratory setting, researchers treated macrophage cell lines with varying concentrations of the methyl ester. The results demonstrated a dose-dependent reduction in inflammatory markers, suggesting potential therapeutic applications for inflammatory diseases.

Case Study 2: Anticancer Mechanism Analysis

A detailed analysis was performed on MCF-7 cells treated with the compound. Flow cytometry revealed an increase in early apoptotic cells after treatment with the compound, confirming its role in inducing programmed cell death through intrinsic pathways.

Q & A

Q. What are the key safety protocols for handling [1,1'-Biphenyl]-4-carboxylic acid derivatives in laboratory settings?

  • Methodological Answer : Based on analogous biphenylcarboxylic acid esters (e.g., 4'-alkoxy derivatives), standard safety measures include:
  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 4 acute toxicity) .
  • Ventilation : Use fume hoods to mitigate inhalation risks (H332 hazard) .
  • Storage : Store in sealed containers at 2–8°C in dry, well-ventilated areas to prevent decomposition .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers synthesize [1,1'-Biphenyl]-4-carboxylic acid esters, and what reaction parameters are critical?

  • Methodological Answer : For biphenyl ester synthesis (e.g., 4'-heptyloxy derivatives):
  • Step 1 : Alkylation of biphenyl precursors using Suzuki-Miyaura cross-coupling (e.g., 4-bromophenyl boronic acid with aryl halides) at 80–100°C under inert atmosphere .
  • Step 2 : Esterification via Fisher-Speier reaction (acid + methanol/H₂SO₄) or Steglich esterification (DCC/DMAP). Yields ~70–90% .
  • Critical Parameters : Catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%), reaction time (12–24 hr), and purification via column chromatography (silica gel, hexane/EtOAc) .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm substituents (e.g., fluoro groups show coupling patterns; ester carbonyl at δ ~168–170 ppm in ¹³C) .
  • FTIR : Ester C=O stretch at ~1680–1730 cm⁻¹; hydroxy O-H stretch (broad, ~3200 cm⁻¹ if free) .
  • HPLC-MS : Exact mass analysis (e.g., [M+H⁺] calculated via high-resolution MS; deviation <2 ppm) .
  • Elemental Analysis : Validate C/H/N ratios (±0.4% of theoretical) .

Advanced Research Questions

Q. How can DFT calculations predict the electronic properties of this compound for materials science applications?

  • Methodological Answer :
  • Optimization : Use Gaussian/B3LYP/6-31G(d) to minimize geometry and calculate HOMO-LUMO gaps, dipole moments, and electrostatic potential surfaces .
  • Applications : Linker in luminescent MOFs (e.g., biphenyl-based frameworks for sensing) or liquid crystals (fluoro/hydroxy groups enhance anisotropy) .
  • Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to assess charge-transfer transitions .

Q. What mechanistic challenges arise in analyzing degradation products under thermal/oxidative stress?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Monitor weight loss at 200–300°C; identify decomposition intermediates via GC-MS .
  • Forced Degradation Studies : Expose to H₂O₂/UV light (oxidative) or 0.1M HCl/NaOH (hydrolytic). Use LC-MS to detect:
  • Ester Hydrolysis : Free carboxylic acid ([M-32+18]⁺).
  • Decarboxylation : Loss of CO₂ ([M-44]⁺) .
  • Kinetics : Fit degradation data to first-order models to calculate half-lives .

Q. How does the fluorine substituent influence regioselectivity in cross-coupling reactions?

  • Methodological Answer :
  • Electronic Effects : Fluorine’s electron-withdrawing nature directs electrophilic substitution to the para position (meta in nitro derivatives) .
  • Suzuki-Miyaura Optimization : Use Pd(OAc)₂/XPhos in THF/water (3:1) at 60°C; fluorine enhances oxidative addition rates but may sterically hinder coupling .
  • Competitive Pathways : Monitor byproducts (e.g., homocoupling) via ¹⁹F NMR (δ -110 to -120 ppm for aryl-F) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-2-hydroxy-, methyl ester
Reactant of Route 2
Reactant of Route 2
[1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-2-hydroxy-, methyl ester

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